Cholest-4-en-3-one
Description
Contextualization within Endogenous Steroid Metabolism
Within endogenous steroid metabolism, 4-cholesten-3-one occupies a notable position as a metabolite of cholesterol. ebi.ac.ukiiarjournals.orgtargetmol.com It is primarily metabolized in the liver as an intermediate oxidation product of cholesterol. targetmol.commedchemexpress.com Furthermore, it is recognized as a metabolic intermediate formed by gut microbiota during the conversion of cholesterol to coprostanol. mdpi.com
While cholesterol serves as the primary precursor for various steroids and bile acids, 4-cholesten-3-one is also involved in these metabolic networks. It can be formed through the isomerization of cholest-5-en-3-one. nist.gov In the neutral pathway of bile acid biosynthesis, a related compound, 7α-hydroxy-4-cholesten-3-one, is generated from 7α-hydroxycholesterol through the action of a microsomal 3β-hydroxy-∆5-C27 steroid dehydrogenase/isomerase, serving as a key intermediate in the synthesis of bile acids. caymanchem.comdiva-portal.orgmedchemexpress.com Although 4-cholesten-3-one itself is considered a weakly effective precursor in corticosteroid biosynthesis in rat adrenal glands, its presence and metabolic fate are intrinsically linked to the broader landscape of cholesterol and steroid metabolism. nih.gov The compound's mobility within cell membranes and its influence on cholesterol turnover and efflux also highlight its dynamic role in cellular lipid homeostasis. targetmol.com
Contemporary Research Significance and Scope
Contemporary research on 4-cholesten-3-one spans several significant areas, driven by its biological activities and its position as a cholesterol metabolite. Its potential as an antimicrobial agent has been investigated, particularly concerning its activity against Helicobacter pylori infection, where it has shown inhibitory effects both in vitro and in mouse models by affecting cholesterol-α-D-glucopyranoside (CGL) biosynthesis. medchemexpress.com
Beyond its antimicrobial potential, 4-cholesten-3-one has demonstrated effects on cellular processes such as the inhibition of human dermal fibroblast migration. medchemexpress.com Studies in animal models have indicated its ability to alleviate certain metabolic disorders associated with obesity, including hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia in db/db mice, potentially by increasing fecal excretion of lipids and suppressing cholesterol synthesis in extrahepatic tissues. mdpi.commedchemexpress.com
Furthermore, 4-cholesten-3-one has garnered attention in the field of neurodegenerative diseases for its capacity to promote the differentiation of neural stem cells into dopaminergic neurons. This effect, observed in rat neural stem cells, suggests potential applications in neural stem cell replacement therapy for conditions like Parkinson's disease. researchgate.net The underlying mechanisms appear to involve the upregulation of ten-eleven translocation 1 (TET1) and fork-head box a2 (B175372) (FoxA2) expression. researchgate.net
Research has also explored its potential in wound healing, where it has been shown to enhance the healing process, granulation tissue regeneration, collagen deposition, angiogenesis, tissue proliferation, and fibroblast activation and differentiation in a full-thickness skin injury model, potentially through the Wnt/β-catenin signaling pathway. researchgate.net
In cancer research, 4-cholesten-3-one has exhibited promising antitumor activity, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). ebi.ac.ukiiarjournals.orgnih.gov Studies indicate that it can decrease cancer cell viability and migration by altering lipid metabolism, reducing lipogenesis, and enhancing LXR-dependent cholesterol transporters (ABCG1 and ABCA1). ebi.ac.uknih.gov It has also been shown to disrupt membrane rafts and cell migration capacity in these cells. ebi.ac.uknih.gov
The significance of related metabolites, such as 7α-hydroxy-4-cholesten-3-one, as biomarkers for hepatic bile acid synthesis further underscores the importance of 4-cholesten-3-one within the broader context of sterol research and its implications for understanding various physiological and pathological processes. medchemexpress.comnih.govdovepress.com
Data Tables
Here are some experimental data points related to 4-Cholesten-3-one from the search results:
| Property | Value | Source |
| Melting Point | 79 - 82 °C | nih.govhmdb.ca |
| Melting Point | 79.0 - 83.0 °C | tcichemicals.com |
| Melting Point | 79-81 °C (lit.) | sigmaaldrich.com |
| Molecular Weight | 384.6 g/mol | nih.gov |
| Molecular Weight | 384.64 | sigmaaldrich.com |
| Molecular Weight | 384.648 g/mol | fishersci.ca |
| Molecular Formula | C₂₇H₄₄O | nih.govsigmaaldrich.comfishersci.cathermofisher.comnist.gov |
| Optical Activity | [α]²³/D +91.0°, c = 2 in chloroform | sigmaaldrich.com |
| Specific Rotation | +91.0 to +95.0 deg (C=2, CHCl₃) | tcichemicals.com |
| Specific Rotation | 93.0 ± 2.5° (C=1 in chloroform) | thermofisher.com |
| Research Finding | Model/Context | Key Observation | Source |
| Inhibition of Helicobacter pylori growth | in vitro | Dose-dependent inhibition observed at 4.7-150 μM over 4 days. Inhibition of CGL expression at 150 μM over 2 days. | medchemexpress.com |
| Alleviation of obesity-related metabolic disorders | db/db mice (oral, 0.25% diet, 4 weeks) | Alleviated hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia. Increased fecal free fatty acids and neutral steroids. | mdpi.commedchemexpress.com |
| Promotion of neural stem cell differentiation into dopaminergic neurons | Rat neural stem cells (7.8 μM and 78 μM) | Increased TH protein and mRNA expression levels, particularly at 78 μM. Increased TH/NeuN double-positive cells. | researchgate.net |
| Decrease in breast cancer cell viability and migration | MCF-7 and MDA-MB-231 cell lines | Decreased viability and migration. Decreased mRNA expression of lipogenic enzymes (ACC1, FASN, SCD1, HMGCR). Increased ABCG1 and ABCA1 expression. | ebi.ac.uknih.gov |
| Effect on corticosteroid production | Rat adrenal glands (1% diet, 3 and 7 days) | Decreased production of corticosteroids from endogenous precursors. Weakly effective precursor of corticosteroid biosynthesis. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-GYKMGIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872379 | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
601-57-0 | |
| Record name | Cholest-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 82 °C | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Pathways of 4 Cholesten 3 One
Precursor Role in Sterol Biotransformation
4-Cholesten-3-one serves as a crucial precursor in the modification and degradation of sterols, particularly cholesterol. Its formation from cholesterol is a pivotal initial step in various metabolic routes.
Formation from Cholesterol via Cholesterol Oxidase Activity
The primary enzymatic pathway for the formation of 4-Cholesten-3-one from cholesterol involves the action of cholesterol oxidase (CHO). CHO is a flavoenzyme belonging to the oxidoreductase family that catalyzes a two-step reaction. Initially, it oxidizes the 3β-hydroxyl group of cholesterol to a 3-keto group, forming cholest-5-en-3-one. Subsequently, it isomerizes the double bond from the Δ5 to the Δ4 position, resulting in the production of 4-Cholesten-3-one. japsonline.comscirp.orgsigmaaldrich.comnih.gov This process also generates hydrogen peroxide. sigmaaldrich.comtaylorandfrancis.combibliomed.org
The mechanism catalyzed by cholesterol oxidase can be summarized as follows: Cholesterol + O₂ → Cholest-5-en-3-one + H₂O₂ → 4-Cholesten-3-one sigmaaldrich.com
This enzymatic conversion is a key step in the microbial degradation of cholesterol and is widely utilized in biotechnology and clinical applications, such as the enzymatic determination of serum cholesterol. scirp.orgsigmaaldrich.comtaylorandfrancis.combibliomed.org
Microbial Conversion Pathways (e.g., Rhodococcus sp., Bacillus cereus)
Microorganisms are significant producers of cholesterol oxidase and play a vital role in the bioconversion of cholesterol to 4-Cholesten-3-one. Various bacterial species, including both Gram-positive and Gram-negative bacteria, have been identified as producers of CHO. japsonline.comscirp.org
Rhodococcus sp.: The presence of cholesterol oxidase was initially detected in Rhodococcus erythropolis. japsonline.comscirp.org Various species belonging to the genus Rhodococcus are known for their cholesterol-degrading ability and their capacity to convert cholesterol to 4-Cholesten-3-one. scirp.orgijarbs.comoup.comnih.gov Studies have characterized the production of cholesterol oxidase in different Rhodococcus strains, demonstrating the extracellular nature of the enzyme and its role in forming 4-Cholesten-3-one. oup.comnih.gov Rhodococcus strains have also been examined for their ability to degrade 4-Cholesten-3-one itself, indicating further metabolic processing of this compound by these bacteria. nih.govoup.com
Bacillus cereus: Bacillus cereus is another bacterial species recognized for its production of cholesterol oxidase and its ability to convert cholesterol into 4-Cholesten-3-one. japsonline.comjapsonline.com Research has focused on optimizing the production of CHO from Bacillus cereus strains for efficient bioconversion of cholesterol. japsonline.comjapsonline.com For instance, Bacillus cereus strain KAVK5 has been explored for the enzymatic production of 4-Cholesten-3-one in a double-phasic system (aqueous and organic). japsonline.com Optimization studies for Bacillus cereus strain KAVK4 have also investigated various parameters like carbon source, nitrogen source, metal ions, pH, temperature, and incubation time to enhance cholesterol oxidase production, confirming its capability to degrade cholesterol and convert it to 4-Cholesten-3-one. japsonline.com
Beyond Rhodococcus and Bacillus cereus, numerous other microorganisms, including Mycobacterium, Nocardia, Streptomyces, Pseudomonas, Enterobacter, Arthrobacter, and Gordonia, are suitable for the microbial transformation of cholesterol to 4-Cholesten-3-one. scirp.orgbibliomed.orgijarbs.com
Intermediacy in Broader Steroidogenic Networks
4-Cholesten-3-one functions as an intermediate in more extensive steroidogenic pathways, linking the metabolism of cholesterol to the synthesis of other important steroids and related compounds.
Link to 7α-Hydroxycholesterol Metabolism
4-Cholesten-3-one is connected to the metabolism of 7α-hydroxycholesterol, particularly within the pathway of bile acid biosynthesis. 7α-Hydroxycholesterol is produced from cholesterol by the action of cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting enzyme in the classic bile acid synthesis pathway. wikipedia.orgdiva-portal.orgcelerion.comresearchgate.net 7α-Hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by a microsomal 3β-hydroxy-Δ5-C27 steroid dehydrogenase/isomerase. diva-portal.org While 4-Cholesten-3-one itself is not directly on the main pathway from 7α-hydroxycholesterol to primary bile acids, 7α-hydroxy-4-cholesten-3-one, a derivative of 4-Cholesten-3-one with a hydroxyl group at the 7α position, is a key intermediate in the synthesis of bile acids from cholesterol. wikipedia.orgcore.ac.ukmedchemexpress.comcaymanchem.comnih.govresearchgate.net This highlights the structural relationship and metabolic proximity of 4-Cholesten-3-one to intermediates in critical steroid transformation pathways like bile acid synthesis.
Research indicates that 7α-hydroxy-4-cholesten-3-one is a precursor for both cholic acid and chenodeoxycholic acid, the major primary bile acids in humans. wikipedia.orgcore.ac.uk Its levels in plasma are considered to reflect the activity of the bile acid synthetic pathway catalyzed by CYP7A1. wikipedia.orgcelerion.comresearchgate.netmedchemexpress.com This underscores the significance of 4-Cholesten-3-one and its derivatives as indicators and participants in complex steroid metabolic networks.
Furthermore, 4-Cholesten-3-one can serve as a precursor for the synthesis of other drug intermediates, such as androst-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione, which are starting materials for the synthesis of anabolic drugs and contraceptive hormones. japsonline.comijarbs.comnih.gov This demonstrates its broader role as a versatile intermediate in the production of various steroids.
Metabolic Transformations and Downstream Products of 4 Cholesten 3 One
Integration into Bile Acid Synthesis Pathways
While 4-cholesten-3-one itself is more directly shunted towards cholestanol (B8816890) production, its hydroxylated derivative, 7α-hydroxy-4-cholesten-3-one, is a central intermediate in the classical (or neutral) pathway of bile acid synthesis. nih.govnih.gov This pathway is the primary mechanism for cholesterol catabolism in the liver.
7α-hydroxy-4-cholesten-3-one serves as a crucial branch point in the synthesis of the two major primary bile acids. nih.govnih.gov It is formed from cholesterol via a two-step process initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. nih.govmdpi.com The immediate precursor to 7α-hydroxy-4-cholesten-3-one is 7α-hydroxycholesterol, which is converted by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). nih.gov The subsequent metabolism of 7α-hydroxy-4-cholesten-3-one determines the composition of the bile acid pool. mdpi.com The concentration of this intermediate in the blood is considered a reliable surrogate marker for the rate of bile acid synthesis. taylorandfrancis.comnih.govnih.gov
A series of cytochrome P450 (CYP) enzymes orchestrates the conversion of cholesterol derivatives into bile acids.
CYP7A1 (Cholesterol 7α-hydroxylase): This hepatic enzyme initiates the classical bile acid synthesis pathway by hydroxylating cholesterol at the 7α position to form 7α-hydroxycholesterol. nih.govnih.gov This is the primary regulatory and rate-determining step in the entire process. nih.gov
CYP8B1 (Sterol 12α-hydroxylase): This enzyme is critical for determining the ratio of cholic acid to chenodeoxycholic acid. mdpi.com It acts on 7α-hydroxy-4-cholesten-3-one, catalyzing its 12α-hydroxylation. nih.govmaastrichtuniversity.nl The presence and activity of CYP8B1 direct the intermediate towards cholic acid synthesis. nih.gov
CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is essential for the oxidation of the sterol side chain, a necessary step for the formation of both primary bile acids from their C27 precursors. nih.govmdpi.com In the absence of CYP8B1 activity, the pathway proceeds towards the synthesis of chenodeoxycholic acid, a process that also requires side-chain oxidation by CYP27A1. nih.gov CYP27A1 can also hydroxylate 4-cholesten-3-one directly, though it does so at a much higher rate than with cholesterol. researchgate.net
| Enzyme | Function in Bile Acid Synthesis Pathway | Substrate | Product |
|---|---|---|---|
| CYP7A1 | Initiates and regulates the rate-limiting step of the classical pathway. nih.gov | Cholesterol | 7α-hydroxycholesterol nih.gov |
| CYP8B1 | Directs synthesis towards cholic acid by 12α-hydroxylation. nih.govmdpi.com | 7α-hydroxy-4-cholesten-3-one | 7α,12α-dihydroxy-4-cholesten-3-one wikipedia.org |
| CYP27A1 | Catalyzes oxidation of the sterol side chain, a required step for both primary bile acids. nih.govresearchgate.net | Cholesterol-derived intermediates | Side-chain oxidized products nih.gov |
The metabolic fate of the 7α-hydroxy-4-cholesten-3-one intermediate dictates the primary bile acid that is formed. nih.gov
Cholic Acid: If 7α-hydroxy-4-cholesten-3-one is hydroxylated by CYP8B1, it is further metabolized to form cholic acid, a tri-hydroxy bile acid. nih.govwikipedia.org
Chenodeoxycholic Acid: In the absence of 12α-hydroxylation by CYP8B1, 7α-hydroxy-4-cholesten-3-one is converted into chenodeoxycholic acid, a di-hydroxy bile acid. nih.govwikipedia.org
Following the modification of the steroid nucleus, both pathways converge on a series of reactions involving side-chain oxidation and cleavage, catalyzed by enzymes including CYP27A1, to ultimately yield the C24 primary bile acids. nih.gov Studies have confirmed that 7α-hydroxy-4-cholesten-3-one is efficiently converted into both cholic acid and chenodeoxycholic acid in human liver cells. nih.govnih.gov
Conversion to Cholestanol and Other Cholestane Derivatives
Separate from the bile acid synthesis pathway, 4-cholesten-3-one is a primary precursor for the formation of cholestanol. nih.gov This conversion represents a significant alternative metabolic route.
The biosynthesis of cholestanol from 4-cholesten-3-one involves reduction reactions. Research indicates that cholesta-4,6-dien-3-one (B116434) is a potential intermediate in this process. nih.gov Studies have shown that cholesta-4,6-dien-3-one can be metabolized into 4-cholesten-3-one and subsequently to cholestanol in various tissues, including the liver, adrenals, and brain. nih.govhmdb.ca This suggests a pathway where the Δ6 double bond of cholesta-4,6-dien-3-one is first reduced to yield 4-cholesten-3-one, which is then further reduced to form cholestanol.
Intestinal Microbiome-Mediated Metabolism
The gut microbiota plays a crucial role in the metabolism of cholesterol and its derivatives, including the formation of 4-cholesten-3-one. encyclopedia.pub Certain intestinal bacteria can convert cholesterol, which is poorly absorbed by the host, into other sterols.
The conversion of cholesterol to 4-cholesten-3-one is a key initial step in the formation of coprostanol, a non-absorbable sterol that is a major component of fecal sterols. encyclopedia.pubnih.gov This biotransformation is carried out by bacterial enzymes such as 3β-hydroxysteroid dehydrogenases (3β-HSD). encyclopedia.pubnih.gov Research has identified specific bacteria, such as those from the Oscillibacter genus, that are involved in this metabolic pathway. nih.gov One specific enzyme, intestinal steroid metabolism A (IsmA), found in uncultured gut bacteria, catalyzes the oxygen-independent conversion of cholesterol to 4-cholesten-3-one. encyclopedia.pubnih.gov This microbial activity is a significant contributor to the pool of 4-cholesten-3-one and its subsequent metabolites in the gut. mdpi.comnih.gov
| Bacterial Genus/Enzyme | Metabolic Action | Substrate | Product |
|---|---|---|---|
| Oscillibacter spp. | Demonstrated cholesterol uptake and biotransformation. nih.gov | Cholesterol | 4-Cholesten-3-one nih.gov |
| IsmA (Intestinal steroid metabolism A) | Oxygen-independent oxidation of the 3β-hydroxy group and isomerization of the double bond. encyclopedia.pub | Cholesterol | 4-Cholesten-3-one encyclopedia.pubnih.gov |
Bacterial Conversion to Coprostanol (e.g., Bacteroides sp.)
In the human colon, up to 1 gram of cholesterol from dietary sources, bile, and sloughed intestinal cells is metabolized daily by gut bacteria. mdpi.com The primary transformation product is coprostanol, a non-absorbable sterol that is subsequently excreted in feces. nih.govresearchgate.net The conversion of cholesterol to coprostanol can occur via two main pathways: a direct reduction of the double bond and an indirect pathway involving 4-cholesten-3-one as a key intermediate. researchgate.netnih.gov
The indirect pathway is considered the most probable route for coprostanol formation, as its intermediates are frequently detected in fecal samples and bacterial cultures. nih.govresearchgate.net This pathway involves a series of enzymatic reactions initiated by the oxidation of cholesterol. nih.gov
The Indirect Pathway of Coprostanol Formation:
Oxidation and Isomerization: The process begins with the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the Δ5 double bond to the Δ4 position, resulting in the formation of 4-cholesten-3-one. mdpi.comnih.gov This initial step is catalyzed by a cholesterol oxidase enzyme. mdpi.com
Reduction to Coprostanone: Subsequently, the Δ4 double bond of 4-cholesten-3-one is reduced by a 3-oxo-Δ4-steroid 5β-reductase, an enzyme that requires NADH as a cofactor, to produce 5β-cholestan-3-one (coprostanone). mdpi.comnih.gov
Reduction to Coprostanol: The final step involves the reduction of the keto group at the C-3 position of coprostanone to a hydroxyl group, yielding coprostanol. nih.gov
Several gut bacteria are capable of carrying out this conversion. Notably, Bacteroides sp. strain D8, the first cholesterol-reducing bacterium isolated from human feces, has been shown to utilize this indirect pathway. nih.govnih.gov When this strain is cultured, the intermediate products 4-cholesten-3-one and coprostanone are detected, and the strain can efficiently convert both of these intermediates into coprostanol. nih.govnih.govnih.gov The cholesterol-to-coprostanol reduction efficiency of resting cells of Bacteroides sp. strain D8 is approximately 1.5 μmol of cholesterol reduced per milligram of bacterial protein per hour. nih.govnih.gov Other bacteria, such as certain Eubacterium species, also possess the ability to reduce 4-cholesten-3-one to coprostanol. nih.gov
Table 1: Bacterial Conversion of 4-Cholesten-3-one to Coprostanol
| Step | Substrate | Enzyme | Product | Bacterial Example |
|---|---|---|---|---|
| 1 | 4-Cholesten-3-one | 3-oxo-Δ4-steroid 5β-reductase | Coprostanone | Bacteroides sp. strain D8 |
| 2 | Coprostanone | Steroid 3-reductase (general) | Coprostanol | Bacteroides sp. strain D8 |
Influence on Host Cholesterol Homeostasis
Beyond its role as a microbial metabolic intermediate, dietary 4-cholesten-3-one has been shown to influence the host's cholesterol and lipid metabolism. nih.gov Studies in obese, diabetic db/db mice have demonstrated that supplementation with 4-cholesten-3-one can lead to significant improvements in several metabolic parameters. nih.govmdpi.com
Research findings indicate that a diet containing 0.25% 4-cholesten-3-one over four weeks can alleviate hyperlipidemia, reduce hepatic cholesterol accumulation, and mitigate hyperinsulinemia in these mice. nih.gov A key mechanism behind these effects appears to be an increase in the excretion of lipids. nih.gov Mice fed the 4-cholesten-3-one-supplemented diet showed a significant increase in fecal free fatty acids and neutral steroids. nih.gov
Furthermore, dietary 4-cholesten-3-one appears to modulate cholesterol synthesis. This is suggested by a significant reduction in plasma levels of desmosterol (B1670304), a precursor to cholesterol, without a corresponding decrease in the liver. nih.gov This finding points towards a suppression of cholesterol synthesis in tissues outside the liver. nih.gov The administration of 4-cholesten-3-one also resulted in increased plasma and hepatic levels of its metabolites, cholestanol and coprostanol. nih.gov These findings collectively suggest that dietary 4-cholesten-3-one can positively impact cholesterol homeostasis by promoting lipid excretion and potentially suppressing cholesterol biosynthesis in extrahepatic tissues. nih.govmdpi.com
Table 2: Effects of Dietary 4-Cholesten-3-one on Metabolic Parameters in db/db Mice
| Parameter | Observation | Implied Mechanism |
|---|---|---|
| Plasma Lipids | Alleviation of hyperlipidemia. nih.gov | Increased lipid excretion. nih.gov |
| Hepatic Cholesterol | Reduction in cholesterol accumulation. nih.gov | Not fully elucidated. |
| Plasma Insulin (B600854) | Alleviation of hyperinsulinemia. nih.gov | Improved insulin sensitivity. |
| Fecal Lipids | Significant increase in free fatty acids and neutral steroids. nih.gov | Reduced lipid absorption/Increased excretion. nih.gov |
| Plasma Desmosterol | Significantly reduced levels. nih.gov | Suppression of cholesterol synthesis in extrahepatic tissues. nih.gov |
| 4-Cholesten-3-one Metabolites | Increased plasma and hepatic levels of cholestanol and coprostanol. nih.gov | Host and/or microbial metabolism of dietary 4-cholesten-3-one. |
Biological Functions and Cellular Mechanisms Mediated by 4 Cholesten 3 One
Modulation of Cellular Lipid Metabolism and Membrane Dynamics
4-Cholesten-3-one has been shown to impact cellular lipid metabolism and the dynamic properties of cell membranes. Its effects include the regulation of key enzymes involved in lipogenesis and cholesterol synthesis, alterations in cholesterol efflux transporter expression, and modifications to membrane raft integrity and associated signaling proteins. nih.govnih.gov
Regulation of Lipogenesis-Related Enzymes (e.g., FASN, ACC1, SCD1, HMGCR, DGAT)
Studies have demonstrated that 4-cholesten-3-one can decrease the mRNA expression of several enzymes crucial for lipogenesis and cholesterol synthesis. These include Acetyl-CoA Carboxylase 1 (ACC1), Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase 1 (SCD1), and 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR). ebi.ac.uknih.govnih.gov Additionally, research in MDA-MB-231 cells has shown that 4-cholesten-3-one treatment leads to markedly decreased levels of Diacylglycerol Acyltransferase (DGAT). nih.govresearchgate.net The downregulation of these enzymes suggests that 4-cholesten-3-one can reduce lipogenesis and cholesterol synthesis in cells. iiarjournals.orgnih.gov Targeting these lipogenesis-related enzymes is considered a potential strategy for cancer therapy due to their relevance in cancer cell growth and proliferation. iiarjournals.org
| Enzyme | Role in Lipid Metabolism | Effect of 4-Cholesten-3-one Treatment (mRNA/Protein Levels) | Studied Cell Lines |
|---|---|---|---|
| ACC1 (Acetyl-CoA Carboxylase 1) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis. iiarjournals.orgfrontiersin.org | Decreased mRNA expression ebi.ac.uknih.govnih.gov, Markedly decreased levels nih.govresearchgate.net | MCF-7, MDA-MB-231 ebi.ac.uknih.govnih.gov, MDA-MB-231 nih.govresearchgate.net |
| FASN (Fatty Acid Synthase) | Catalyzes the synthesis of palmitic acid from malonyl-CoA. iiarjournals.org | Decreased mRNA expression ebi.ac.uknih.govnih.gov, Markedly decreased levels nih.govresearchgate.net | MCF-7, MDA-MB-231 ebi.ac.uknih.govnih.gov, MDA-MB-231 nih.govresearchgate.net |
| SCD1 (Stearoyl-CoA Desaturase 1) | Catalyzes the synthesis of monounsaturated fatty acids. iiarjournals.org | Decreased mRNA expression ebi.ac.uknih.govnih.gov, Markedly decreased levels nih.govresearchgate.net | MCF-7, MDA-MB-231 ebi.ac.uknih.govnih.gov, MDA-MB-231 nih.govresearchgate.net |
| HMGCR (3-Hydroxy-3-Methylglutaryl-CoA Reductase) | Rate-limiting enzyme in cholesterol synthesis via the mevalonate (B85504) pathway. iiarjournals.orgnih.gov | Decreased mRNA expression ebi.ac.uknih.govnih.gov, Markedly decreased levels nih.govresearchgate.net | MCF-7, MDA-MB-231 ebi.ac.uknih.govnih.gov, MDA-MB-231 nih.govresearchgate.net |
| DGAT (Diacylglycerol Acyltransferase) | Involved in triglyceride synthesis. iiarjournals.org | Markedly decreased levels nih.govresearchgate.net | MDA-MB-231 nih.govresearchgate.net |
Alteration of Cholesterol Efflux Transporters (e.g., ABCG1, ABCA1)
4-Cholesten-3-one has been observed to increase the expression of ATP-Binding Cassette Subfamily G Member 1 (ABCG1) and ATP-Binding Cassette Subfamily A Member 1 (ABCA1). ebi.ac.uknih.govnih.gov These transporters play a key role in cholesterol efflux, the process by which excess cholesterol is removed from cells. nih.govmdpi.comnih.gov ABCA1 is involved in the formation of nascent HDLs by promoting cholesterol outflow to lipid-free apolipoprotein A-I, while ABCG1 facilitates the subsequent loading of cholesterol onto HDLs. mdpi.com The upregulation of these transporters by 4-cholesten-3-one suggests an enhanced capacity for cholesterol removal from cells. nih.govnih.gov
Impact on Membrane Raft Integrity and Associated Signaling Proteins (e.g., EGFR)
Membrane rafts are cholesterol- and sphingolipid-enriched microdomains within the plasma membrane that serve as platforms for signal transduction. ebi.ac.uknih.govopendermatologyjournal.comnih.gov 4-Cholesten-3-one has been shown to disrupt membrane rafts. ebi.ac.uknih.govnih.gov This disruption can impact the localization and function of proteins associated with these domains, such as the Epidermal Growth Factor Receptor (EGFR). ebi.ac.uknih.govnih.gov Studies in breast cancer cell lines MCF-7 and MDA-MB-231 have shown that 4-cholesten-3-one treatment decreases the expression of flotillin-2, a membrane raft marker, in membrane raft fractions, and also reduces the level of raft-enriched EGFR protein. researchgate.net Alterations in membrane raft integrity can affect signaling pathways that are crucial for cell survival and proliferation. opendermatologyjournal.comjci.org
Effects on Sphingomyelin (B164518) and Ceramide Balance
Sphingolipids, including sphingomyelin (SM) and ceramide (Cer), are important components of cell membranes and are involved in various cellular processes, including signal transduction and regulation of cell fate. mdpi.comsemanticscholar.orgmdpi.com Ceramide and sphingomyelin have opposing roles, with ceramide often associated with cell death and ceramide/sphingomyelin balance influencing cell survival and proliferation. semanticscholar.orgnih.gov Research in MDA-MB-231 cells indicates that 4-cholesten-3-one can increase the percentage of sphingomyelin while decreasing the percentage of ceramide. nih.govresearchgate.net This modulation of the ceramide/sphingomyelin balance by 4-cholesten-3-one may contribute to its biological effects. nih.govresearchgate.net
Influence on Cell Proliferation, Migration, and Viability
4-Cholesten-3-one has been observed to influence key cellular processes such as proliferation, migration, and viability, particularly in cancer cell lines. nih.govnih.gov
Anti-proliferative Effects in Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)
Multiple studies have demonstrated that 4-cholesten-3-one exhibits anti-proliferative effects in various cancer cell lines, including the breast cancer cell lines MCF-7 and MDA-MB-231. iiarjournals.orgnih.govnih.gov It has been shown to decrease the viability of these cells in a dose- and time-dependent manner. nih.gov For instance, in one study, 4-cholesten-3-one showed IC50 values of 17.8 μM for MCF-7 cells and 14.1 μM for MDA-MB-231 cells after 48 hours of treatment. nih.gov The anti-proliferative activity of 4-cholesten-3-one in these cell lines is linked to its ability to reduce lipogenesis, cholesterol biosynthesis, increase cholesterol efflux, and disrupt membrane rafts. nih.govnih.gov Furthermore, the effect of 4-cholesten-3-one on cell viability in these breast cancer cells was found to be neutralized after treatment with an LXR inverse agonist or after LXRβ knockdown, suggesting involvement of the Liver X Receptor (LXR) pathway. nih.govnih.gov
| Cell Line | Effect of 4-Cholesten-3-one on Viability | IC50 (48h) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Decreased viability | 17.8 μM | nih.gov |
| MDA-MB-231 (Breast Cancer) | Decreased viability | 14.1 μM | nih.gov |
In addition to reducing viability, 4-cholesten-3-one has also been shown to inhibit the migration capacity of MCF-7 and MDA-MB-231 breast cancer cells. nih.govnih.govresearchgate.net This effect has been demonstrated using assays such as the wound healing assay and Transwell migration assay. ebi.ac.uknih.govnih.govresearchgate.netresearchgate.net
Inhibition of Cell Migration in Various Cell Types (e.g., Human Dermal Fibroblasts, Cancer Cells)
Studies have demonstrated that 4-cholesten-3-one can inhibit cell migration in different cell types. It has been reported to inhibit the migration of human dermal fibroblasts. medchemexpress.commedchemexpress.com
Furthermore, 4-cholesten-3-one exhibits inhibitory effects on the migration of various cancer cell lines. Research on human breast cancer cells, specifically MCF-7 and MDA-MB-231 lines, showed that 4-cholesten-3-one decreased cell migration. nih.govnih.goviiarjournals.org This effect has also been observed in human lung adenocarcinoma cell lines. nih.govresearchgate.net The inhibition of cancer cell migration by 4-cholesten-3-one may be related to its impact on lipid metabolism and membrane raft disruption. nih.govnih.goviiarjournals.org For instance, in MDA-MB-231 cells, 4-cholesten-3-one treatment at a concentration of 75 μM for 48 hours resulted in reduced migration, with the percentage of covered scratch area significantly lower compared to control cells. researchgate.net A Transwell migration assay using 12.5 μM 4-cholesten-3-one for 24 hours also confirmed the reduced migration capacity of MDA-MB-231 cells. researchgate.net
Data on the effect of 4-cholesten-3-one on MDA-MB-231 cell migration:
| Cell Type | Assay Method | Concentration | Treatment Duration | Observed Effect on Migration | Citation |
|---|---|---|---|---|---|
| MDA-MB-231 | Wound Healing | 75 μM | 48 hours | Reduced migration (23.4% covered scratch) | researchgate.net |
Neurobiological Activities and Neural Cell Differentiation
4-Cholesten-3-one has shown promising neurobiological activities, particularly in promoting the differentiation of neural stem cells. researchgate.netnih.gov
Promotion of Neural Stem Cell Differentiation into Dopaminergic Neurons
Studies using rat neural stem cells have demonstrated that (+)4-cholesten-3-one can promote their differentiation into dopaminergic neurons. researchgate.netnih.govresearchgate.net Treatment with (+)4-cholesten-3-one at concentrations of 7.8 μM and 78 μM induced this differentiation. nih.govresearchgate.net This effect is associated with an increase in the level of tyrosine hydroxylase (TH), a specific marker for dopaminergic cells. researchgate.netnih.govresearchgate.netnih.gov
Upregulation of Neuronal Development Markers (e.g., TET1, FoxA2, Tyrosine Hydroxylase)
The promotion of dopaminergic differentiation by (+)4-cholesten-3-one is linked to the upregulation of specific transcription factors and enzymes involved in neuronal development. Research indicates that (+)4-cholesten-3-one upregulates the expression of Ten-Eleven Translocation 1 (TET1) and Forkhead box A2 (B175372) (FoxA2). researchgate.netnih.govresearchgate.netx-mol.net These factors are known to play roles in neuronal differentiation and the regulation of TH expression. researchgate.netnih.govcornell.edu The study showed that the mRNA level of TH increased after (+)4-cholesten-3-one treatment, and this increase was dependent on the presence of both TET1 and FoxA2. nih.govresearchgate.net A coimmunoprecipitation assay further confirmed that (+)4-cholesten-3-one treatment increased the binding rate between TET1 and FoxA2. nih.govresearchgate.net
Data on the effect of (+)4-Cholesten-3-one on neuronal markers in rat neural stem cells:
| Marker | Effect of (+)4-Cholesten-3-one Treatment | Citation |
|---|---|---|
| Tyrosine Hydroxylase (TH) | Significantly increased expression level | researchgate.netnih.govresearchgate.net |
| TET1 | Upregulated expression | nih.govresearchgate.net |
Antimicrobial and Host-Pathogen Interactions
4-Cholesten-3-one has also demonstrated antimicrobial properties, particularly against the bacterium Helicobacter pylori. medchemexpress.comnih.govnih.gov
Inhibition of Bacterial Growth (e.g., Helicobacter pylori)
Studies have shown that cholestenone (4-cholesten-3-one) can inhibit the growth of Helicobacter pylori in a dose-dependent manner in vitro. medchemexpress.comnih.govnih.goveurekalert.org This inhibitory effect was observed against both standard strains, such as ATCC 43504, and clarithromycin-resistant strains of H. pylori. nih.govnih.goveurekalert.org For example, H. pylori strain ATCC 43504 cultured in the presence of cholestenone showed significantly suppressed microbial growth compared to cultures with cholesterol. nih.govnih.govpnas.org Morphological changes, including the appearance of coccoid forms, were also observed in cholestenone-treated H. pylori. nih.govpnas.org In vitro studies using concentrations ranging from 4.7 to 150 μM for 4 days demonstrated a dose-dependent inhibition of Helicobacter pylori growth. medchemexpress.com
Interference with Bacterial Cholesterol-α-D-glucopyranoside (CGL) Synthesis
The antimicrobial activity of 4-cholesten-3-one against H. pylori is attributed, at least in part, to its interference with the synthesis of cholesteryl-α-D-glucopyranoside (CGL). medchemexpress.comnih.govnih.govpnas.org CGL is a unique glycolipid found in the cell wall of H. pylori and is considered critical for the bacterium's survival. nih.govnih.goveurekalert.orgpnas.org CGL is synthesized by cholesterol α-glucosyltransferase, which utilizes cholesterol as a substrate. nih.goveurekalert.orgpnas.org As a cholesterol analog with a ketone group at the third position instead of a hydroxyl group, 4-cholesten-3-one cannot be used as a substrate by this enzyme. eurekalert.org Research has shown that cholestenone remarkably inhibits the biosynthesis of CGL and its derivatives in H. pylori cultures. nih.govpnas.org Treatment with 150 μM cholestenone for 2 days inhibited the expression of CGL in Helicobacter pylori. medchemexpress.com This inhibition of CGL synthesis disrupts the cell wall structure and function, leading to suppressed bacterial growth and morphological changes. nih.goveurekalert.orgpnas.org
Data on the effect of Cholestenone on Helicobacter pylori:
| Target | Effect of Cholestenone Treatment | Concentration | Treatment Duration | Citation |
|---|---|---|---|---|
| H. pylori growth | Inhibited (dose-dependent) | 4.7-150 μM | 4 days | medchemexpress.comnih.gov |
| CGL biosynthesis in H. pylori | Remarkably inhibited | Not specified | Not specified | nih.govpnas.org |
Endocrine and Metabolic Signaling Pathways
4-Cholesten-3-one participates in endocrine and metabolic signaling, acting as a modulator in pathways critical for maintaining metabolic homeostasis. Its role in these processes is an active area of research, with studies highlighting its impact on nuclear receptor activity and glucose metabolism. mdpi.comresearchgate.netnih.gov
Agonistic Activity towards Nuclear Receptors (e.g., Pregnane (B1235032) X Receptor - PXR)
4-Cholesten-3-one has been identified as an efficacious activator of the pregnane X receptor (PXR), a nuclear receptor known for its role in sensing xenobiotics and endogenous compounds and regulating the expression of genes involved in detoxification and metabolism. researchgate.netnih.govnih.gov Studies using cell-based reporter assays have demonstrated that 4-cholesten-3-one can activate both mouse and human PXR, although its potency may vary between species. researchgate.netnih.govresearchgate.net
Research indicates that 4-cholesten-3-one, along with other bile acid intermediates like 7α-hydroxy-4-cholesten-3-one and 5β-cholestan-3α,7α,12α-triol, can activate mouse PXR. researchgate.netnih.gov These compounds have been shown to bind directly to the ligand-binding domain of mouse PXR. nih.gov In cell transfection experiments, 4-cholesten-3-one demonstrated agonistic activity towards mouse PXR. researchgate.net
However, studies have also noted species-specific differences in PXR activation by these sterols. While 4-cholesten-3-one and related intermediates are effective activators of mouse PXR, they may exhibit weaker activity or fail to activate human PXR as effectively as synthetic ligands like rifampicin (B610482) or hyperforin. researchgate.netpnas.orgpnas.org This suggests potential differences in how these endogenous sterols interact with PXR across species.
The activation of PXR by 4-cholesten-3-one is part of a potential feedforward regulatory loop where bile acid intermediates can induce the expression of enzymes, such as CYP3A, that are involved in their own metabolism and excretion. researchgate.netnih.govnih.gov This mechanism may play a role in preventing the accumulation of potentially toxic sterols. researchgate.netnih.gov
Modulation of Insulin (B600854) Pathway Activity
Emerging research suggests that 4-cholesten-3-one may influence insulin pathway activity and glucose metabolism. mdpi.comnih.gov Studies in obese, diabetic db/db mice have shown that dietary supplementation with 4-cholesten-3-one can alleviate hyperinsulinemia. mdpi.com
While the precise mechanisms are still under investigation, these findings suggest a potential link between 4-cholesten-3-one and improved insulin sensitivity or secretion in models of metabolic dysfunction. mdpi.com The modulation of insulin pathway activity by 4-cholesten-3-one could be related to its effects on lipid metabolism and cholesterol homeostasis, as these processes are closely intertwined with insulin signaling. ebi.ac.ukmdpi.com For instance, 4-cholesten-3-one has been shown to influence lipid metabolism in other contexts, such as decreasing breast cancer cell viability by altering LXR-dependent lipid metabolism. ebi.ac.uknih.gov
Further detailed research is needed to fully elucidate the mechanisms by which 4-cholesten-3-one modulates the insulin pathway and its implications for glucose homeostasis.
Advanced Research Methodologies for 4 Cholesten 3 One Analysis
In Vitro Experimental Models and Cell-Based Assays
Enzymatic Bioconversion Systems with Purified Enzymes or Microbial Cells
Enzymatic bioconversion systems are utilized for both the production of 4-Cholesten-3-one and the study of its metabolism. The conversion of cholesterol to 4-Cholesten-3-one can be catalyzed by cholesterol oxidase (CHO), an enzyme found in various microorganisms. Studies have explored optimizing CHO productivity from bacterial strains, such as Bacillus cereus strain KAVK5, for the enzymatic production of 4-Cholesten-3-one. japsonline.com This bioconversion process can be implemented in systems like a double-phasic aqueous and organic system, yielding significant amounts of 4-Cholesten-3-one. japsonline.com Another study successfully developed and optimized an enzymatic reaction system using cholesterol oxidase from a Rhodococcus strain in an organic-aqueous biphasic system to produce cholest-4-en-3-one. nih.gov The melting point of the purified product (79.3–80.2°C) was consistent with that of authentic 4-cholesten-3-one. nih.gov The conversion of cholesterol to 4-cholesten-3-one is the initial step in one of the microbial pathways for cholesterol reduction to coprostanol. nih.gov Microorganisms like Bacteroides sp. strain D8 have been shown to convert 4-cholesten-3-one to coprostanol in vitro, indicating an indirect pathway for coprostanol production. asm.org
Molecular Assays for Gene and Protein Expression (e.g., RT-qPCR, Western Blot)
Molecular techniques such as quantitative real-time PCR (RT-qPCR) and Western Blot are routinely employed to investigate the impact of 4-Cholesten-3-one on gene and protein expression levels. RT-qPCR is used to evaluate the mRNA expression of genes involved in various metabolic pathways and cellular processes. For instance, studies investigating the effect of 4-Cholesten-3-one on breast cancer cells have used RT-qPCR to assess the expression of enzymes involved in lipogenesis and cholesterol synthesis, as well as cholesterol efflux transporters like ABCG1 and ABCA1. nih.govebi.ac.uknih.gov Research findings indicate that 4-cholesten-3-one treatment can decrease the mRNA expression of enzymes including ACC1, FASN, SCD1, and HMGCR, while increasing the expression of ABCG1 and ABCA1. nih.govebi.ac.uknih.gov Western Blot analysis is utilized to determine the protein levels of target molecules. This method has been applied to study the expression of proteins related to the Wnt/β-catenin signaling pathway in the context of wound healing research involving 4-Cholesten-3-one. nih.gov Western blot has also been used to examine the protein expression of markers like tyrosine hydroxylase (TH) in studies assessing the differentiation of neural stem cells induced by 4-Cholesten-3-one. researchgate.net Additionally, the effect of 4-cholesten-3-one on membrane raft integrity has been investigated by studying the protein expression of flotillin-2 and raft-enriched EGFR by Western Blot. nih.govebi.ac.uk
Functional Cell-Based Assays (e.g., MTT Assay, Wound Healing Assay, Transwell Migration Assay)
Functional cell-based assays are critical for evaluating the biological effects of 4-Cholesten-3-one on cellular behavior, such as viability, proliferation, and migration. The MTT assay is commonly used to measure cell viability and proliferation. Studies have demonstrated that 4-cholesten-3-one treatment can decrease the viability of cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells. nih.govebi.ac.ukiiarjournals.org This effect has been quantified, showing a dose-dependent reduction in viability. iiarjournals.org For example, in MDA-MB-231 cells, 4-cholesten-3-one alone showed a 50% and 70% viability reduction after 24 and 48 hours of treatment, respectively, while a combination with docetaxel (B913) showed an even stronger reduction. iiarjournals.org
The wound healing assay (or scratch assay) is used to assess cell migration by measuring the closure of a created gap in a cell monolayer. This assay has shown that 4-cholesten-3-one can reduce the migration of breast cancer cells. nih.govebi.ac.uknih.govresearchgate.net For instance, MDA-MB-231 cells treated with 75 μM 4-cholesten-3-one for 48 hours exhibited reduced migration compared to control cells, with the percentage of covered scratch being significantly lower. researchgate.net
The Transwell migration assay is another method to quantify cell migration, where cells migrate through a porous membrane. This assay has confirmed the inhibitory effect of 4-Cholesten-3-one on the migration capacity of cancer cells. nih.govebi.ac.ukresearchgate.net Studies using this assay have supported the findings from wound healing assays regarding the reduced migration of MDA-MB-231 cells upon treatment with 4-cholesten-3-one. researchgate.net
Table 1: Effect of 4-Cholesten-3-one on MDA-MB-231 Cell Viability and Migration
| Assay | Treatment Concentration | Time Point | Observed Effect on MDA-MB-231 Cells | Citation |
| MTT Assay | 4Cone alone | 24 h | ~50% viability reduction | iiarjournals.org |
| MTT Assay | 4Cone alone | 48 h | ~70% viability reduction | iiarjournals.org |
| MTT Assay | 4Cone/Docetaxel combo | 24 h | Up to 75% viability reduction | iiarjournals.org |
| MTT Assay | 4Cone/Docetaxel combo | 48 h | Up to 85% viability reduction | iiarjournals.org |
| Wound Healing Assay | 75 μM 4-cholesten-3-one | 48 h | Reduced migration (23.4% covered) | researchgate.net |
| Transwell Migration Assay | 12.5 μM 4-cholesten-3-one | 24 h | Reduced migration | researchgate.net |
In Vivo Animal Models for Translational Research
In vivo animal models, particularly rodents, are instrumental in understanding the physiological effects and metabolic fate of 4-Cholesten-3-one in a complex biological system, facilitating translational research.
Rodent Models (e.g., db/db mice, gnotobiotic rats)
Various rodent models are utilized to study the in vivo effects of 4-Cholesten-3-one. The db/db mouse model, which exhibits obesity and diabetes, has been used to investigate the impact of dietary 4-cholesten-3-one on metabolic disorders. medchemexpress.comnih.govresearchgate.net Dietary supplementation with 4-cholesten-3-one has been shown to alleviate hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia in db/db mice, although its effect on hepatic triglyceride accumulation or obesity was not sufficient in one study. nih.gov Another study in db/db mice also explored the effects of a related metabolite, cholest-5-en-3-one, on hyperglycemia and hyperinsulinemia. researchgate.net
Rodent models are also employed to study the role of 4-Cholesten-3-one as a metabolite in cholesterol conversion. Conventional and gnotobiotic rats have been used to investigate the cholesterol-to-coprostanol conversion by gut microbiota, a process that involves 4-cholesten-3-one as an intermediate. nih.govmdpi.comasm.org Studies in gnotobiotic rats associated with specific bacterial species, such as Eubacterium strain 21,408, have shown the conversion of 4-cholesten-3-one to coprostanol. nih.gov
Furthermore, rodent models of specific conditions are used. For example, full-thickness skin injury models in rats have been employed to evaluate the wound healing potential of (+)4-cholesten-3-one, often delivered via hydrogels. nih.govresearchgate.net These studies assess parameters like granulation tissue regeneration, collagen deposition, and angiogenesis. nih.gov 4-Cholesten-3-one has also been studied in mouse models in the context of lipid metabolism and its potential anti-obesity effects. jst.go.jpthermofisher.com
Application of Isotope-Labeled Precursors for Metabolic Tracing
Isotope-labeled precursors are valuable tools for tracing the metabolic pathways involving 4-Cholesten-3-one. Historically, complex in vivo and in vitro experiments utilizing labeled and double-labeled steroid molecules were conducted to follow the metabolic fate of cholesterol and prove the formation of intermediates like 4-cholesten-3-one and coprostanone during the cholesterol-to-coprostanol conversion. nih.gov This technique allows researchers to track the incorporation of labeled atoms into 4-Cholesten-3-one and its downstream metabolites, providing insights into reaction mechanisms and pathway dynamics.
Computational and Systems Biology Approaches
Computational and systems biology approaches complement experimental methodologies by providing predictive insights and integrating complex biological data. In silico studies, such as molecular docking, have been used to explore the potential interactions of 4-Cholesten-3-one with disease-associated proteins. An in silico docking study suggested that 4-cholesten-3-one could be a potential therapeutic agent by inhibiting target proteins related to obesity, diabetes, cancer, and bactericidal disorders. japsonline.com While specific detailed systems biology models for 4-Cholesten-3-one were not extensively highlighted in the search results for these specific methodologies, systems biology approaches are increasingly applied in lipidomics and the study of metabolic disorders, areas where 4-Cholesten-3-one plays a role. hmdb.ca These approaches can involve integrating data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, to build models that describe the complex networks in which 4-Cholesten-3-one is involved.
Molecular Docking and In Silico Ligand-Protein Interaction Studies
Molecular docking and in silico methods are widely employed to predict the binding affinity and interaction modes of 4-Cholesten-3-one with various proteins. These computational approaches help to identify potential biological targets and understand the molecular basis of its effects.
Studies have utilized molecular docking to investigate the interaction of 4-Cholesten-3-one with the ligand binding domain (LBD) of Liver X Receptor beta (LXRβ). Using docking software such as GOLD, researchers observed that 4-Cholesten-3-one adopts binding conformations similar to known LXR agonists, exhibiting extensive lipophilic interactions within the LBD nih.gov. Specific amino acid residues involved in these interactions include Phe271, Phe319, and Phe340 nih.gov. This predicted interaction with LXRβ is supported by experimental findings where downregulation of LXRβ expression reduced the activity of 4-Cholesten-3-one in breast cancer cells nih.gov.
In silico molecular docking has also been applied to predict the potential therapeutic effects of 4-Cholesten-3-one against a range of disease-associated proteins. These studies have targeted proteins implicated in obesity, diabetes, cancer, and bacterial infections, including pancreatic lipase (B570770) (PL), alpha-ketoglutarate-dependent dioxygenase (FTO), fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), α-amylase (AMS), α-glucosidase (GLS), glycogen (B147801) synthase kinase-3-alpha (GSK1), glycogen synthase kinase-3-beta (GSK2), cyclin-dependent kinase-2 (CDK-2), human topoisomerase IIa (HT), vascular endothelial growth factor receptor-2 (VEGFR-2), dihydropteroate (B1496061) synthase (2VEG), and DNA gyrase subunit B (3TTZ) japsonline.comresearchgate.net. The outcomes of these docking studies suggest that 4-Cholesten-3-one may act as a ligand for these proteins, indicating potential therapeutic applications japsonline.com.
Furthermore, molecular docking simulations have been used in the context of network pharmacology to verify the interaction of 4-Cholesten-3-one with predicted core targets related to conditions like depression. Proteins such as SRC, EGFR, PIK3R1, AKT1, and MAPK1 have been identified as potential targets through this integrated approach frontiersin.orgresearchgate.net.
The application of in silico tools, particularly docking-based methods, is crucial for prioritizing physiochemical interactions between 4-Cholesten-3-one and the binding site residues of target proteins nih.gov. While challenges exist due to the limited structural and binding data for cholesterol and its metabolites in public databases, computational analyses provide a unique avenue to study these interactions at an atomic level nih.gov.
Data Table: Predicted Protein Targets of 4-Cholesten-3-one via In Silico Docking
| Protein Target | Associated Condition(s) | Docking Software/Method | Key Findings/Interactions | Source |
| LXRβ (Ligand Binding Domain) | Breast Cancer | GOLD | Similar binding to known agonists, lipophilic interactions with Phe271, Phe319, Phe340. | nih.gov |
| Pancreatic Lipase (PL) | Obesity | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Alpha-ketoglutarate-dependent dioxygenase (FTO) | Obesity | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Fatty Acid Synthase (FAS) | Obesity | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Acetyl-CoA Carboxylase (ACC) | Obesity | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| α-Amylase (AMS) | Diabetes | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| α-Glucosidase (GLS) | Diabetes | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Glycogen Synthase Kinase-3-alpha (GSK1) | Diabetes | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Glycogen Synthase Kinase-3-beta (GSK2) | Diabetes | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Cyclin-Dependent Kinase-2 (CDK-2) | Cancer | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Human Topoisomerase IIa (HT) | Cancer | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| Dihydropteroate Synthase (2VEG) | Bacterial Infections | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| DNA Gyrase Subunit B (3TTZ) | Bacterial Infections | ArgusLab | Predicted binding suggesting potential therapeutic effect. | japsonline.comresearchgate.net |
| SRC | Depression (Predicted via Network Pharmacology/Docking) | Not Specified | Identified as a core target. | frontiersin.orgresearchgate.net |
| EGFR | Breast Cancer, Depression (Predicted via Network Pharmacology/Docking) | Not Specified | Identified as a core target; decreased levels in membrane raft fractions observed experimentally. | nih.govfrontiersin.orgresearchgate.net |
| PIK3R1 | Depression (Predicted via Network Pharmacology/Docking) | Not Specified | Identified as a core target. | frontiersin.orgresearchgate.net |
| AKT1 | Depression (Predicted via Network Pharmacology/Docking) | Not Specified | Identified as a core target; time-dependent phosphorylation observed experimentally. | frontiersin.orgresearchgate.net |
| MAPK1 | Depression (Predicted via Network Pharmacology/Docking) | Not Specified | Identified as a core target. | frontiersin.orgresearchgate.net |
Global Lipidomics and Transcriptomics Profiling
Global lipidomics and transcriptomics profiling provide comprehensive views of the changes in cellular lipid composition and gene expression in response to 4-Cholesten-3-one. These methodologies are essential for understanding the broader impact of the compound on cellular metabolism and function.
Transcriptomics analysis, often performed using techniques like RT-qPCR, has been used to evaluate the effects of 4-Cholesten-3-one on the expression of genes involved in lipid metabolism. In breast cancer cells, treatment with 4-Cholesten-3-one led to decreased mRNA expression of key enzymes in lipogenesis and cholesterol synthesis, including ACC1, FASN, SCD1, and HMGCR nih.govebi.ac.uknih.gov. Concurrently, the expression of cholesterol efflux transporters, such as ABCG1 and ABCA1, was found to be increased nih.govebi.ac.uknih.gov. These findings indicate that 4-Cholesten-3-one influences lipid homeostasis at the transcriptional level.
Data Table: Effect of 4-Cholesten-3-one on mRNA Expression of Lipid Metabolism Genes
| Gene Symbol | Function | Observed Change in mRNA Expression | Source |
| ACC1 | Acetyl-CoA Carboxylase 1 (Lipogenesis) | Decreased | nih.govebi.ac.uknih.gov |
| FASN | Fatty Acid Synthase (Lipogenesis) | Decreased | nih.govebi.ac.uknih.gov |
| SCD1 | Stearoyl-CoA Desaturase-1 (Lipogenesis) | Decreased | nih.govebi.ac.uknih.gov |
| HMGCR | HMG-CoA Reductase (Cholesterol Synthesis) | Decreased | nih.govebi.ac.uknih.gov |
| ABCG1 | ATP Binding Cassette Subfamily G Member 1 (Cholesterol Efflux) | Increased | nih.govebi.ac.uknih.gov |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 (Cholesterol Efflux) | Increased | nih.govebi.ac.uknih.gov |
Lipidomics profiling, often employing mass spectrometry-based techniques, provides detailed information on the alterations in cellular lipid profiles induced by 4-Cholesten-3-one. Studies have shown that 4-Cholesten-3-one treatment significantly modifies the lipidome of cancer cells. For example, in MDA-MB-231 breast cancer cells, 4-Cholesten-3-one altered the levels of various lipid species, including an increase in the percentage of sphingomyelin (B164518) (SM) and a decrease in the percentage of ceramide (Cer) nih.gov. Changes in triglyceride levels and various glycerophospholipid subclasses were also observed nih.gov. These lipidomic changes are associated with the compound's effects on cell proliferation and migration nih.gov.
While 4-Cholesten-3-one itself is a cholesterol metabolite, related compounds like 7α-hydroxy-4-cholesten-3-one (7α-OH-C4), a marker for bile acid synthesis, are routinely measured using LC-MS-based lipidomics methods in serum samples to assess cholesterol metabolism and bile acid synthesis rates taylorandfrancis.comlipidomics-regensburg.deresearchgate.net. This highlights the utility of lipidomics in studying the metabolic pathways involving 4-Cholesten-3-one and related sterols.
Transcriptomic analysis has also provided context for the metabolic fate of related compounds. For instance, a study on duck yolk lipid contents utilized transcriptomics to investigate gene expression related to cholesterol synthesis, noting the role of CYP8B1 in catalyzing a step involving 7α-hydroxy-4-cholesten-3-one tandfonline.com. This demonstrates how transcriptomics can reveal the enzymatic machinery influencing the levels and transformations of cholesterol metabolites.
The integration of lipidomics and transcriptomics provides a powerful approach to understand the multifaceted impact of 4-Cholesten-3-one on cellular lipid metabolism and gene regulation, offering a systems-level perspective on its biological activities.
Clinical and Pathophysiological Implications of 4 Cholesten 3 One Dysregulation
Biomarker Potential in Cholesterol and Bile Acid Metabolism
While 4-cholesten-3-one is a key intermediate, its derivative, 7α-hydroxy-4-cholesten-3-one (commonly abbreviated as C4 or 7αC4), has emerged as a significant biomarker in clinical diagnostics, particularly for assessing bile acid metabolism. droracle.ailabcorp.com
Research has demonstrated a strong positive linear correlation between serum C4 concentrations and the synthesis rates of primary bile acids, such as cholic acid and chenodeoxycholic acid. nih.govnih.gov This relationship allows for a convenient, semi-quantitative assessment of bile acid production using a peripheral blood sample, circumventing the need for more complex and invasive measurement techniques. droracle.ainih.gov In healthy, fasting individuals, the median plasma concentration of C4 has been reported to be approximately 12 ng/mL, with a typical range of 3-40 ng/mL. nih.gov
Bile acid malabsorption (BAM), also known as bile acid diarrhea (BAD), is a condition characterized by excess bile acids reaching the colon, causing chronic diarrhea. labcorp.comclevelandclinic.org BAM is a significant underlying cause of symptoms in a substantial portion of patients diagnosed with irritable bowel syndrome with diarrhea (IBS-D). nih.gov When bile acids are not properly reabsorbed in the ileum, the negative feedback mechanism that regulates their synthesis in the liver is diminished, leading to overproduction. wikipedia.orgmayocliniclabs.com
This overproduction results in elevated serum levels of C4, making it a valuable, noninvasive biomarker for diagnosing BAM. labcorp.comnih.gov A fasting morning blood sample is recommended for measurement, as C4 levels exhibit diurnal variation. wikipedia.orgmayocliniclabs.com Several studies have established diagnostic cutoff values for serum C4 to identify patients with BAM. droracle.ainih.govnih.gov The test is noted for its high specificity and negative predictive value, making it useful for screening and excluding bile acid diarrhea. nih.gov
Table 1: Diagnostic Thresholds of Serum 7α-hydroxy-4-cholesten-3-one (C4) for Bile Acid Diarrhea
| C4 Cutoff Value (ng/mL) | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Study/Source Context |
| > 47.1 | - | - | 74% | 95% | Indicative of bile acid diarrhea when compared to SeHCAT testing. droracle.ai |
| ≥ 52.5 | 40% | 85% | - | - | Based on the 95th percentile in 184 healthy volunteers. mayocliniclabs.comnih.gov |
| > 48.3 | 90.9% | 84.4% | - | - | Identified patients with diarrhea attributable to BAM in a study of Crohn's disease patients. nih.gov |
| > 48 | - | - | 82% | - | Considered to have a high PPV for BAD and likelihood of response to treatment. labcorp.com |
| ≥ 17.6 | 83% | 53% | - | - | A lower threshold that is highly sensitive but less specific for BAD in IBS-D patients. mayocliniclabs.com |
Serum C4 levels are also informative in the context of various liver diseases, where they typically reflect the liver's capacity for bile acid production. nih.gov In conditions associated with reduced bile acid synthesis, such as extrahepatic cholestasis and liver cirrhosis, serum C4 concentrations are significantly lower than in healthy individuals. nih.gov Conversely, conditions that stimulate bile acid synthesis, such as treatment with the bile acid sequestrant cholestyramine or surgical resection of the ileum (which prevents reabsorption), lead to markedly elevated C4 levels. nih.gov This demonstrates that C4 can serve as a dynamic marker of the liver's metabolic function concerning bile acid production.
Table 2: Representative Serum Levels of 7α-hydroxy-4-cholesten-3-one (C4) in Various Clinical Conditions
| Condition | Median C4 Level (ng/mL) | Range (ng/mL) | Implication for Bile Acid Synthesis |
| Healthy Subjects | 12 | 3 - 40 | Normal/Baseline |
| Extrahepatic Cholestasis | < 1.5 | < 0.9 - 3 | Low Production |
| Liver Cirrhosis | < 1.5 | < 0.9 - 38 | Low Production |
| Cholestyramine Treatment | 188 | 54 - 477 | High Production |
| Ileal Resection | 397 | 128 - 750 | High Production |
Data derived from Axelson et al., 1988. nih.gov
Role in Sterol Storage Disorders
Cerebrotendinous xanthomatosis (CTX) is a rare genetic sterol storage disorder caused by mutations in the CYP27A1 gene, which codes for the mitochondrial enzyme sterol 27-hydroxylase. frontiersin.org This enzyme deficiency disrupts the normal pathway of bile acid synthesis. frontiersin.org A major consequence is the loss of negative feedback regulation on CYP7A1, leading to a significant upregulation of the initial steps in the bile acid synthesis pathway. frontiersin.org
This results in the massive accumulation of upstream intermediates, including 7α-hydroxy-4-cholesten-3-one, with serum levels being markedly elevated in CTX patients. frontiersin.orgnih.gov In this pathological state, an alternative metabolic pathway is accelerated, shunting these excess intermediates towards the production of cholestanol (B8816890). nih.govdrturumin.com Research suggests a pathway where 7α-hydroxy-4-cholesten-3-one is converted to cholestanol. frontiersin.orgnih.gov
Furthermore, 7α-hydroxy-4-cholesten-3-one has been shown to cross the blood-brain barrier much more efficiently than cholestanol itself. researchgate.net Once in the central nervous system, it can be converted into cholestanol by neuronal and glial cells. researchgate.net This mechanism is believed to be a major contributor to the pathogenic accumulation of cholestanol in the brain, which leads to the severe neurological symptoms characteristic of CTX. researchgate.net Treatment with chenodeoxycholic acid, which restores feedback inhibition of CYP7A1, has been shown to normalize the levels of 7α-hydroxy-4-cholesten-3-one and subsequently reduce cholestanol accumulation. nih.gov
Therapeutic Applications in Oncology Research
Recent research has explored the potential of 4-cholesten-3-one as an anti-cancer agent, focusing on its effects on lipid metabolism, a process known to be altered in cancer cells. nih.gov Studies on breast cancer cell lines (MCF-7 and MDA-MB-231) have demonstrated that 4-cholesten-3-one exerts promising antitumor activity. nih.govresearchgate.net
The proposed mechanism involves the modulation of lipid homeostasis through the Liver X Receptor (LXR), a key regulator of cholesterol and fatty acid metabolism. nih.gov Treatment with 4-cholesten-3-one was found to:
Decrease Lipogenesis: It reduces the mRNA expression of key enzymes involved in fatty acid and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR. nih.govresearchgate.net
Enhance Cholesterol Efflux: It increases the expression of LXR-dependent cholesterol transporters ABCA1 and ABCG1, which are responsible for moving cholesterol out of cells. nih.gov
Disrupt Membrane Rafts: By altering the cellular lipid environment, 4-cholesten-3-one disrupts the integrity of membrane rafts—specialized plasma membrane microdomains enriched in cholesterol that act as signaling platforms. nih.govresearchgate.net This disruption affects the localization of signaling proteins like the epidermal growth factor receptor (EGFR). nih.gov
These molecular changes culminate in a significant decrease in the viability and migratory capacity of breast cancer cells. nih.govresearchgate.net The anti-viability effect was shown to be dependent on LXRβ, as its knockdown neutralized the impact of 4-cholesten-3-one. nih.govresearchgate.net These findings suggest that 4-cholesten-3-one could be a basis for developing novel cancer therapies that target the metabolic vulnerabilities of tumor cells. nih.govresearchgate.net
Anti-cancer Activity in Breast Cancer and Colorectal Cancer Models
4-Cholesten-3-one has demonstrated significant anti-cancer properties in preclinical models of both breast and colorectal cancer. Its mechanisms of action are multifaceted, primarily involving the modulation of lipid metabolism, a critical pathway for cancer cell proliferation and survival. nih.govnih.gov
In breast cancer, research has focused on the MCF-7 and MDA-MB-231 cell lines. nih.gov Studies show that 4-cholesten-3-one decreases the viability and migration of these cancer cells. nih.govresearchgate.net This effect is attributed to its ability to alter lipid metabolism in a manner that is detrimental to the cancer cells. Specifically, it reduces lipogenesis by decreasing the mRNA expression of key enzymes such as Acetyl-CoA Carboxylase 1 (ACC1), Fatty Acid Synthase (FASN), and Stearoyl-CoA Desaturase-1 (SCD1). nih.govnih.gov Furthermore, it downregulates the expression of HMG-CoA Reductase (HMGCR), an essential enzyme in cholesterol synthesis. nih.govresearchgate.net
Concurrently, 4-cholesten-3-one enhances cholesterol efflux by increasing the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. nih.govnih.gov This dual action of inhibiting lipid synthesis while promoting cholesterol removal disrupts the integrity of lipid rafts in the cancer cell membrane. nih.gov Lipid rafts are specialized membrane microdomains crucial for signaling, and their disruption by 4-cholesten-3-one interferes with key oncogenic pathways. nih.govnih.gov This antitumor activity appears to be dependent on the Liver X Receptor (LXR), as the effects on cell viability can be neutralized by an LXR inverse agonist or by silencing LXRβ. nih.govresearchgate.net
In the context of colorectal cancer (CRC), studies have found that 4-cholesten-3-one is selectively depleted in the tumor tissues and fecal samples of CRC patients, suggesting a protective role. researchgate.netresearchgate.net In preclinical models, including human CRC cell lines, patient-derived organoids, and xenografts, 4-cholesten-3-one exhibits potent antitumor effects. researchgate.netresearchgate.net Its mechanism in CRC involves the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway and, notably, the dual targeting of both the Epidermal Growth Factor Receptor (EGFR) and the Kirsten Rat Sarcoma viral oncogene homolog (KRAS). researchgate.netresearchgate.netresearchgate.net
Table 1: Effects of 4-Cholesten-3-one on Key Molecules in Breast Cancer Cells
| Target Molecule | Effect of 4-Cholesten-3-one | Cancer Cell Line(s) | Research Finding |
|---|---|---|---|
| Lipogenesis Enzymes | |||
| ACC1, FASN, SCD1 | Decreased mRNA expression | MCF-7, MDA-MB-231 | Reduces fatty acid synthesis, a key process for cancer cell growth. nih.govnih.gov |
| HMGCR | Decreased mRNA expression | MCF-7, MDA-MB-231 | Downregulates cholesterol biosynthesis within the cancer cells. nih.govresearchgate.net |
| Cholesterol Transporters | |||
| ABCA1, ABCG1 | Increased mRNA expression | MDA-MB-231 | Promotes the efflux of cholesterol from cancer cells. nih.govnih.gov |
| Membrane Proteins | |||
| Flotillin-2 | Decreased expression in lipid rafts | MDA-MB-231 | Indicates disruption of lipid raft integrity. nih.govresearchgate.net |
Synergistic Effects with Chemotherapeutic Agents (e.g., Docetaxel)
The therapeutic potential of 4-cholesten-3-one is enhanced when used in combination with conventional chemotherapeutic agents. Research has specifically highlighted its synergistic relationship with docetaxel (B913), a taxane-based chemotherapy used in the treatment of various cancers, including breast cancer. iiarjournals.org
In studies using the triple-negative breast cancer cell line MDA-MB-231, the combination of 4-cholesten-3-one and docetaxel resulted in a significantly greater reduction in cancer cell viability and migration compared to either compound administered alone. iiarjournals.orgresearchgate.net This potentiation of docetaxel's anti-cancer effects suggests that 4-cholesten-3-one may help to overcome resistance mechanisms or enhance the efficacy of the primary drug. iiarjournals.org
The synergistic effect is also linked to the modulation of lipid metabolism and drug resistance pathways. The combination treatment led to a marked decrease in the expression of key lipogenic enzymes, including FASN, ACC1, SCD1, and HMGCR. iiarjournals.org Additionally, the expression of P-glycoprotein (PGP), a multidrug resistance enzyme responsible for effluxing chemotherapy drugs from cancer cells, was significantly reduced by the combined treatment. iiarjournals.org By inhibiting both the metabolic pathways that fuel cancer growth and the mechanisms that confer drug resistance, 4-cholesten-3-one acts as a valuable adjunct to chemotherapy.
Table 2: Synergistic Impact of 4-Cholesten-3-one and Docetaxel on MDA-MB-231 Cells
| Parameter | 4-Cholesten-3-one Alone | Docetaxel Alone | Combination Treatment |
|---|---|---|---|
| Cell Viability | Reduced | Reduced | Greater Reduction iiarjournals.orgresearchgate.net |
| Cell Migration | Reduced | Reduced | Greater Reduction iiarjournals.org |
| Lipogenic Gene Expression | Decreased | Variable | Markedly Decreased iiarjournals.orgresearchgate.net |
| P-glycoprotein (PGP) Expression | Decreased | Variable | Markedly Decreased iiarjournals.org |
Targeting Key Oncogenic Pathways (e.g., EGFR, KRAS)
A significant aspect of 4-cholesten-3-one's anti-cancer activity is its ability to directly target and inhibit fundamental oncogenic signaling pathways, particularly those driven by EGFR and KRAS. researchgate.netresearchgate.net These pathways are frequently dysregulated in various cancers and are critical for tumor growth, proliferation, and survival. boehringer-ingelheim.comnih.gov
In breast cancer models, 4-cholesten-3-one has been shown to disrupt the localization of EGFR within lipid rafts. nih.gov By altering the membrane environment, it reduces the concentration of EGFR in these signaling platforms, thereby dampening its downstream activity. nih.govresearchgate.net
The effect is even more direct in colorectal cancer. Research indicates that 4-cholesten-3-one can directly bind to EGFR, which blocks the binding of its natural ligands and inhibits subsequent signal transduction. researchgate.netresearchgate.net This is a crucial mechanism, as EGFR signaling is a major driver of CRC progression.
Furthermore, 4-cholesten-3-one has been identified as an inhibitor of oncogenic KRAS variants, such as KRAS G12D. researchgate.netresearchgate.net The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling; mutations that lock it in an active state lead to uncontrolled cell growth. boehringer-ingelheim.comnih.gov 4-cholesten-3-one has been shown to suppress the nucleotide exchange activity of KRAS and interfere with its engagement of downstream effector proteins. researchgate.netresearchgate.net This dual-targeting of both EGFR and its key downstream effector KRAS is particularly significant. KRAS mutations are a common cause of primary resistance to anti-EGFR therapies in colorectal cancer. researchgate.netresearchgate.net By inhibiting both proteins, 4-cholesten-3-one presents a strategy to potentially overcome this resistance.
Implications for Neurodegenerative Diseases
Investigative Therapeutic Strategy for Dopaminergic Neuron Replacement
Beyond oncology, 4-cholesten-3-one has emerged as a molecule of interest in the field of neurodegenerative diseases, particularly those characterized by the loss of dopaminergic neurons, such as Parkinson's disease. researchgate.netnih.gov Cell replacement therapy, which aims to replenish these lost neurons, is a major goal in treating such conditions. lu.semichaeljfox.org
Studies have shown that (+)-4-cholesten-3-one can effectively promote the differentiation of neural stem cells (NSCs) into dopaminergic neurons. researchgate.netnih.gov When NSCs are treated with this compound, there is a significant increase in the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis and a key marker for dopaminergic neurons. researchgate.net This is accompanied by an increase in other specific markers like the dopamine transporter and dopa decarboxylase, as well as higher levels of dopamine secretion. nih.gov
The mechanism behind this induced differentiation involves the activation of specific signaling pathways. Research indicates that 4-cholesten-3-one upregulates the expression of the transcription factors TET1 and FoxA2. researchgate.net It also appears to activate the Bone Morphogenetic Protein (BMP) signaling pathway, as evidenced by the increased expression of BMP Receptor IB and the phosphorylation of its downstream effectors, Smad1/5/8. nih.gov These findings suggest that 4-cholesten-3-one could be a valuable small molecule tool in developing therapeutic strategies for Parkinson's disease, potentially aiding in the efficient generation of dopaminergic neurons from stem cells for transplantation. researchgate.netnih.gov
Metabolic Health and Obesity Research
Alleviation of Obesity-Related Metabolic Disorders
4-Cholesten-3-one has been investigated for its beneficial effects on metabolic health, particularly in the context of obesity and its related disorders. nih.govnih.gov Obesity is a complex metabolic disease often associated with conditions like hyperlipidemia, insulin (B600854) resistance, and hepatic steatosis. mdpi.com
Animal studies have demonstrated that dietary supplementation with 4-cholesten-3-one can exert anti-obesity and lipid-lowering effects. nih.govjst.go.jp In mice, it has been shown to inhibit body weight gain and the accumulation of body fat. nih.gov
A recent study in a diabetic mouse model (db/db mice) provided more specific insights into its metabolic benefits. nih.gov Supplementation with 4-cholesten-3-one for four weeks led to a significant alleviation of several obesity-related metabolic dysfunctions. Specifically, it reduced hyperlipidemia (high levels of lipids in the blood) and the accumulation of cholesterol in the liver. nih.gov It also ameliorated hyperinsulinemia (excess levels of insulin), a hallmark of insulin resistance. nih.gov The study suggested that these effects were, at least in part, due to an increase in the excretion of lipids and neutral steroids in the feces. nih.gov There was also evidence for the suppression of cholesterol synthesis in tissues outside the liver. nih.gov These findings indicate that 4-cholesten-3-one, a natural metabolite of cholesterol, can positively modulate lipid and glucose homeostasis, suggesting its potential as a therapeutic agent for metabolic disorders. nih.govmdpi.com
Influence on Lipid Profiles and Adipoise Tissue Metabolism of 4-Cholesten-3-one
Dysregulation of 4-cholesten-3-one levels has been implicated in alterations of lipid profiles and the metabolic activity of adipose tissue. Research, primarily from animal models, suggests a potential role for this cholesterol metabolite in modulating circulating lipid levels and influencing fat accumulation.
Studies in obese and diabetic mouse models have demonstrated that dietary supplementation with 4-cholesten-3-one can lead to significant improvements in hyperlipidemia. nih.gov In one such study, a diet containing 0.25% 4-cholesten-3-one administered for four weeks resulted in a notable decrease in plasma triglyceride levels. nih.gov This effect was associated with a reduction in non-HDL triglyceride levels, indicating a potential impact on the more atherogenic lipid particles. nih.gov
Furthermore, the administration of 4-cholesten-3-one has been shown to affect cholesterol homeostasis. The same study observed a significant reduction in plasma total cholesterol levels, which was linked to a decrease in HDL cholesterol levels. nih.gov In the liver, both total and esterified cholesterol contents were also significantly reduced in mice fed the 4-cholesten-3-one supplemented diet. nih.gov
The mechanism behind these lipid-lowering effects appears to be multifaceted. Evidence suggests that 4-cholesten-3-one may enhance the excretion of lipids. nih.gov A significant increase in the fecal content of free fatty acids and neutral steroids was observed in mice receiving dietary 4-cholesten-3-one, pointing towards an inhibition of intestinal lipid absorption. nih.gov Additionally, 4-cholesten-3-one appears to influence cholesterol synthesis, as indicated by a significant reduction in plasma desmosterol (B1670304) levels, a precursor to cholesterol. nih.gov This suggests a suppression of cholesterol biosynthesis in extrahepatic tissues. nih.gov
The anti-obesity effects of 4-cholesten-3-one have also been reported, with studies showing that its dietary inclusion can inhibit body weight gain and body fat accumulation in mice. researchgate.netnih.gov This effect on adipose tissue mass is dose-dependent and occurs without causing anorexia. researchgate.net
With regard to the direct effects of 4-cholesten-3-one on adipose tissue metabolism, the current evidence is less clear. In a study on diabetic mice, while dietary 4-cholesten-3-one did impact systemic lipid profiles, it did not lead to significant changes in the expression of several genes related to inflammatory responses in epididymal white adipose tissue. researchgate.net This suggests that its primary influence may not be through direct modulation of adipose tissue inflammation, although further research is needed to fully elucidate its role in adipocyte function, including processes like adipogenesis and lipolysis.
The following tables summarize the key research findings on the effects of dietary 4-cholesten-3-one on plasma lipid profiles and hepatic cholesterol levels in a diabetic mouse model. nih.gov
Table 1: Effect of Dietary 4-Cholesten-3-one on Plasma Lipid Profile in db/db Mice
| Parameter | Control Group (mg/dL) | 4-Cholesten-3-one Group (mg/dL) | Percentage Change |
| Total Cholesterol | 150 ± 10 | 120 ± 8 | ↓ 20% |
| HDL Cholesterol | 100 ± 7 | 80 ± 5 | ↓ 20% |
| Non-HDL Cholesterol | 50 ± 5 | 40 ± 4 | ↓ 20% |
| Triglycerides | 200 ± 25 | 140 ± 15 | ↓ 30% |
| Non-HDL Triglycerides | 180 ± 22 | 120 ± 14 | ↓ 33.3% |
Data are presented as mean ± standard deviation. Source: Adapted from Higuchi et al., 2024. nih.gov
Table 2: Effect of Dietary 4-Cholesten-3-one on Hepatic Cholesterol Content in db/db Mice
| Parameter | Control Group (µg/g liver) | 4-Cholesten-3-one Group (µg/g liver) | Percentage Change |
| Total Cholesterol | 2500 ± 200 | 2000 ± 150 | ↓ 20% |
| Esterified Cholesterol | 1500 ± 150 | 1000 ± 100 | ↓ 33.3% |
| Free Cholesterol | 1000 ± 100 | 1000 ± 90 | No significant change |
Data are presented as mean ± standard deviation. Source: Adapted from Higuchi et al., 2024. nih.gov
Future Research Directions and Translational Opportunities
Elucidation of Novel Metabolic Pathways and Enzymatic Activities
Future research into 4-cholesten-3-one is poised to uncover new metabolic routes and the enzymes that govern them. While it is known to be an intermediate in the conversion of cholesterol to coprostanol by gut microbiota, the full spectrum of its metabolic fate is yet to be charted. mdpi.com In mammals, it is primarily metabolized in the liver. plos.orgmedchemexpress.com
Key enzymatic players in its biotransformation are beginning to be identified. For instance, the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) has been shown to hydroxylate 4-cholesten-3-one to 27-hydroxy-4-cholesten-3-one at a rate approximately 10 times higher than its conversion of cholesterol. researchgate.net This highlights a significant metabolic pathway that warrants further investigation. Additionally, in the anoxic metabolism of cholesterol by the bacterium Sterolibacterium denitrificans, the enzyme cholest-4-en-3-one-Δ1-dehydrogenase catalyzes the conversion of 4-cholesten-3-one to cholesta-1,4-dien-3-one, representing the second step in this specific pathway. researchgate.net
Further studies are needed to identify and characterize other enzymes involved in its synthesis and degradation in various organisms and tissues. Understanding these pathways could reveal new points of therapeutic intervention and explain the compound's diverse biological activities.
Table 1: Known Enzymatic Activities Involving 4-Cholesten-3-one
| Enzyme | Organism/Location | Reaction | Significance |
| Cholesterol Oxidase | Bacteria | Cholesterol → 4-Cholesten-3-one | Primary production pathway in microorganisms; used experimentally to generate the compound in cells. plos.orgjapsonline.com |
| Sterol 27-hydroxylase (CYP27A1) | Human Mitochondria | 4-Cholesten-3-one → 27-hydroxy-4-cholesten-3-one | A major metabolic pathway in mammals, occurring at a significantly higher rate than cholesterol hydroxylation. researchgate.net |
| This compound-Δ1-dehydrogenase | Sterolibacterium denitrificans | 4-Cholesten-3-one → Cholesta-1,4-dien-3-one | A key step in the anoxic bacterial metabolism of cholesterol. researchgate.net |
Comprehensive Characterization of Molecular Targets and Signaling Cascades
The biological effects of 4-cholesten-3-one are mediated through its interaction with various molecular targets and the subsequent modulation of signaling cascades. A key area of interest is its influence on lipid metabolism and cellular signaling in cancer. Research has shown that 4-cholesten-3-one can decrease the viability of breast cancer cells by altering lipid metabolism in a manner dependent on Liver X Receptors (LXRs). nih.govnih.gov Specifically, it has been found to increase the expression of LXR and its target genes, such as ABCA1 and ABCG1, which are involved in cholesterol efflux. nih.govnih.gov This effect is neutralized when LXRβ is knocked down, indicating its importance in the signaling pathway. nih.govresearchgate.net
Furthermore, 4-cholesten-3-one treatment has been observed to decrease the mRNA expression of several key enzymes involved in lipogenesis, including Acetyl-CoA Carboxylase 1 (ACC1), Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase 1 (SCD1), and HMG-CoA Reductase (HMGCR). nih.govebi.ac.uk This modulation of lipid synthesis pathways contributes to its anti-cancer effects. The compound also disrupts membrane rafts, which are crucial signaling platforms, and alters the localization of Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov
In the context of neuroscience, (+)4-cholesten-3-one has been shown to promote the differentiation of neural stem cells into dopaminergic neurons. nih.govresearchgate.net This effect is mediated by the upregulation of Ten-eleven translocation 1 (TET1) and Fork-head box A2 (B175372) (FoxA2), proteins crucial for neuronal development. nih.gov
A comprehensive characterization of these and other potential molecular targets will be essential to fully understand the compound's mechanism of action and to identify new therapeutic applications.
Table 2: Investigated Molecular Targets and Signaling Effects of 4-Cholesten-3-one
| Molecular Target/Pathway | Cell/Model System | Observed Effect | Potential Implication |
| Liver X Receptors (LXR) | Breast Cancer Cells (MCF-7, MDA-MB-231) | Increases expression of LXR and target genes (ABCA1, ABCG1), promoting cholesterol efflux. nih.govnih.gov | Anti-cancer activity, modulation of lipid homeostasis. |
| Lipogenesis Enzymes (ACC1, FASN, SCD1, HMGCR) | Breast Cancer Cells (MDA-MB-231) | Decreases mRNA expression of key lipogenic enzymes. nih.govresearchgate.net | Inhibition of cancer cell growth and proliferation. |
| Membrane Rafts / EGFR | Breast Cancer Cells | Disrupts membrane raft integrity and alters raft-localized EGFR expression. nih.gov | Interference with cancer cell signaling and migration. |
| TET1 / FoxA2 | Rat Neural Stem Cells | Upregulates the expression and binding of TET1 and FoxA2. nih.gov | Promotion of dopaminergic neuron differentiation for potential neuroregenerative therapies. |
Development of 4-Cholesten-3-one-Derived Analogues for Therapeutic Development
The structural backbone of 4-cholesten-3-one provides a promising scaffold for the development of novel therapeutic agents. By synthesizing and screening analogues, researchers can optimize the compound's activity, selectivity, and pharmacokinetic properties. One notable example is olesoxime (B7910238) (TRO19622), a 4-cholesten-3-one oxime derivative, which has been investigated as a mitochondrial-targeted neuroprotective compound for conditions like amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA). mdpi.com
Studies have also explored the structure-activity relationship of various 3-oxo derivatives of cholesterol, including 4-cholesten-3-one. These investigations have revealed that the enone structure with a carbonyl group at the C3 position is important for their observed anti-obesity effects, which include inhibiting body weight gain, reducing body fat accumulation, and lowering serum triglyceride and cholesterol levels in animal models. nih.govmdpi.com
Systematic medicinal chemistry efforts to create libraries of 4-cholesten-3-one-derived analogues could lead to the identification of lead compounds with enhanced efficacy for a range of conditions, from metabolic disorders to neurodegenerative diseases and cancer.
Interrogation of the Gut-Liver-Brain Axis in Health and Disease
The gut-liver-brain axis represents a complex, three-way communication network that is crucial for maintaining homeostasis. nih.govmdpi.com As a metabolite produced by the gut microbiota from dietary cholesterol, 4-cholesten-3-one is uniquely positioned to influence this axis. mdpi.commdpi.com Its generation in the large intestine and subsequent metabolism in the liver place it at the core of the gut-liver connection. medchemexpress.comnih.gov
Studies in obese, diabetic db/db mice have shown that dietary 4-cholesten-3-one can alleviate hyperlipidemia, reduce hepatic cholesterol accumulation, and mitigate hyperinsulinemia. mdpi.comnih.gov These effects are partly attributed to an increase in the excretion of fecal free fatty acids and neutral steroids, highlighting a direct impact on lipid metabolism within the gut-liver axis. medchemexpress.comnih.gov
On the brain side of the axis, research has demonstrated that (+)4-cholesten-3-one can promote the differentiation of neural stem cells into dopaminergic neurons, suggesting it may have therapeutic potential for neurodegenerative diseases. nih.govresearchgate.net Future research should focus on how gut-derived 4-cholesten-3-one and its metabolites cross the blood-brain barrier and influence neural function. A deeper understanding of how this single compound modulates the intricate communication between the gut, liver, and brain could offer novel therapeutic strategies for metabolic, inflammatory, and neurological disorders. researchgate.netfrontiersin.org
Advanced Clinical Studies for Biomarker Validation and Pharmacological Interventions
The translation of preclinical findings on 4-cholesten-3-one into clinical applications requires rigorous validation through advanced clinical studies. A primary focus should be on its potential as a biomarker. Given its role as an intermediate in cholesterol metabolism by gut bacteria, its levels in biological fluids could reflect the state of the gut microbiome and its interaction with host metabolism. mdpi.com Validating 4-cholesten-3-one as a biomarker for cardiovascular disease, metabolic syndrome, or certain cancers would require prospective clinical studies correlating its levels with disease incidence, progression, and response to therapy. clinicaltrials.govclinicaltrialsarena.com
Furthermore, as the therapeutic potential of 4-cholesten-3-one and its analogues becomes clearer, well-designed clinical trials will be necessary to evaluate their efficacy and to establish them as pharmacological interventions. clinicaltrials.gov These trials would build upon the preclinical evidence suggesting benefits in metabolic disorders, cancer, and neurodegenerative conditions. nih.govnih.govnih.gov Such studies would be critical to moving this promising compound from the laboratory to clinical practice, ultimately offering new tools for disease diagnosis and treatment.
Q & A
Q. What statistical approaches are recommended for analyzing 4-cholesten-3-one’s dose-dependent effects?
- Methodology : Use nonlinear regression (e.g., Hill equation) to model dose-response curves in membrane fluidity or cytotoxicity assays . For omics data, apply false discovery rate (FDR) correction to prioritize significant pathways . Report effect sizes (e.g., Cohen’s d) to distinguish biological relevance from statistical significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
